2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-
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Overview
Description
2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- is a chemical compound with the molecular formula C13H23BrO2 . This compound belongs to the class of heterocyclic compounds known as pyrans, which are characterized by a six-membered ring containing one oxygen atom. The presence of a bromine atom and an ethenylhexyl group attached to the pyran ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
The synthesis of 2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with bromoethanol under suitable reaction conditions . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as cross-coupling with organometallic reagents, to form more complex molecules.
Scientific Research Applications
2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicinal Chemistry: It may be explored for its potential biological activities and used in the development of new pharmaceuticals.
Material Science: The compound can be used in the synthesis of new materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- involves its interaction with specific molecular targets and pathways. The bromine atom and the ethenylhexyl group play crucial roles in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of new products with desired properties .
Comparison with Similar Compounds
2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- can be compared with other similar compounds, such as:
2-(Bromomethyl)tetrahydro-2H-pyran: This compound has a similar pyran ring structure but with a bromomethyl group instead of an ethenylhexyl group.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound features a bromopropoxy group attached to the pyran ring.
2-(4-Bromophenoxy)tetrahydropyran: This compound has a bromophenoxy group, making it structurally similar but with different chemical properties.
Properties
CAS No. |
349543-87-9 |
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Molecular Formula |
C13H23BrO2 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-bromo-2-oct-1-en-3-yloxyoxane |
InChI |
InChI=1S/C13H23BrO2/c1-3-5-6-8-11(4-2)16-13-12(14)9-7-10-15-13/h4,11-13H,2-3,5-10H2,1H3 |
InChI Key |
USVGYTJVLHQRKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC1C(CCCO1)Br |
Origin of Product |
United States |
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